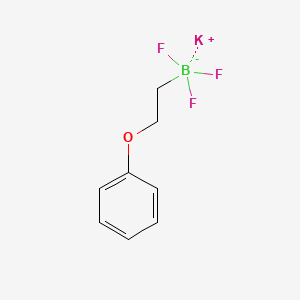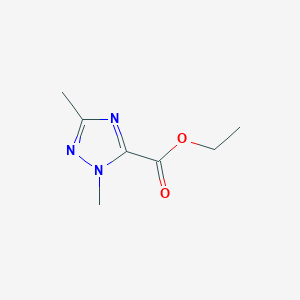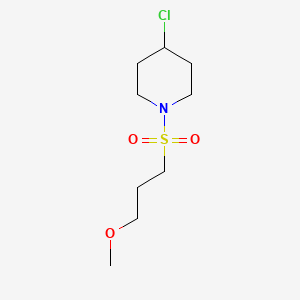
钾(2-苯氧基)乙基三氟硼酸盐
描述
Potassium (2-phenyloxy)ethyltrifluoroborate, also known as KB(OPEt)3, is an organoboron compound with a chemical formula of C10H12BF3KO. It has a molecular weight of 228.06 g/mol .
Molecular Structure Analysis
The molecular structure of Potassium (2-phenyloxy)ethyltrifluoroborate consists of a phenyloxy group attached to an ethyl group, which is further connected to a boron atom. The boron atom is also attached to three fluorine atoms and a potassium atom .科学研究应用
交叉偶联反应
包括类似于钾(2-苯氧基)乙基三氟硼酸盐在内的钾芳基三氟硼酸盐被用于交叉偶联反应。Alacid和Nájera(2008)的研究表明,利用这些化合物与芳基和杂环芳基氯化物进行交叉偶联,使用氧肟衍生的钯环作为前催化剂。在传统和微波加热下,在水介质中进行的这一过程在无膦条件下产生联苯(Alacid & Nájera, 2008)。
立体特异性交叉偶联
Molander和Wisniewski(2012)通过铜催化的醛二硼化合成了钾1-(烷氧基/酰氧基)烷基三氟硼酸盐。这些化合物在钯催化的Suzuki-Miyaura反应中与芳基和杂环芳基氯化物反应,提供了一条保护次级醇的途径。这些反应中的苄保护基对于避免β-氢化物消除途径并确保立体化学保留是至关重要的(Molander & Wisniewski, 2012)。
阳离子2-aza-Cope重排-路易斯酸促进的Petasis反应
Stas,Tehrani和Laus(2008)在涉及N-3-丁烯基-(2,2-二氯-1-丙基亚甲基)胺和BF3·Et2O作为路易斯酸的反应中使用了钾炔基三氟硼酸盐和钾(2-苯基)乙烯基三氟硼酸盐。这种方法通过亚胺的阳离子2-aza-Cope重排,然后是硼-Mannich型反应,合成了重排的Mannich产物(Stas, Tehrani, & Laus, 2008)。
Suzuki-Miyaura偶联中的水解
Lennox和Lloyd‐Jones(2012)研究了钾有机三氟硼酸盐(RBF(3)K)试剂在Suzuki-Miyaura偶联中的水解。他们发现水解速率取决于各种变量,使得对于不同的RBF(3)K试剂而言,这是一个复杂的过程。了解这一反应对于在Suzuki-Miyaura偶联中最小化氧化性同偶偶联和脱硼质子化等副反应至关重要(Lennox & Lloyd‐Jones, 2012)。
属性
IUPAC Name |
potassium;trifluoro(2-phenoxyethyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF3O.K/c10-9(11,12)6-7-13-8-4-2-1-3-5-8;/h1-5H,6-7H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVRSLUANOEYNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCOC1=CC=CC=C1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (2-phenyloxy)ethyltrifluoroborate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Oxaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1428881.png)



![4-[(4-Methylpyrimidin-2-yl)oxy]aniline](/img/structure/B1428885.png)





![2-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1428894.png)

